(1R,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
CAS No.: 403671-97-6
Cat. No.: VC21127073
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 403671-97-6 |
---|---|
Molecular Formula | C9H11NO |
Molecular Weight | 149.19 g/mol |
IUPAC Name | (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
Standard InChI | InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 |
Standard InChI Key | PRVIGUZMXLBANS-RKDXNWHRSA-N |
Isomeric SMILES | C1[C@H](C2=CC=CC=C2[C@@H]1O)N |
SMILES | C1C(C2=CC=CC=C2C1O)N |
Canonical SMILES | C1C(C2=CC=CC=C2C1O)N |
(1R,3R)-3-Amino-2,3-dihydro-1H-inden-1-ol is a chiral organic compound classified as an amino alcohol. It features a bicyclic inden structure with an amino group (-NH) and a hydroxyl group (-OH) attached to the indane core. This compound has garnered attention due to its potential applications in medicinal chemistry and stereoselective synthesis.
Chemical Identity
Stereochemistry
The (1R,3R) configuration indicates that both the hydroxyl and amino groups are positioned on the same side of the molecule in a specific stereochemical arrangement, making it optically active.
Representations
Descriptor | Value |
---|---|
InChI | InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9-/m1/s1 |
SMILES | C1C@HN |
Synthesis and Derivatives
The synthesis of (1R,3R)-3-amino-2,3-dihydro-1H-inden-1-ol typically involves stereoselective reactions to ensure the desired configuration. Common methods include:
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Reduction of precursors: Reduction of ketones or imines derived from indanone derivatives.
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Asymmetric catalysis: Use of chiral catalysts for enantioselective synthesis.
Derivatives of this compound are often explored for their biological activity or as intermediates in pharmaceutical development.
Stereoselective Applications
As a chiral building block, this compound is valuable in synthesizing enantiomerically pure pharmaceuticals and fine chemicals.
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